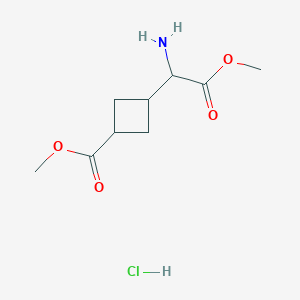

methyl 3-(1-amino-2-methoxy-2-oxoethyl)cyclobutane-1-carboxylate hydrochloride

Description

Methyl 3-(1-amino-2-methoxy-2-oxoethyl)cyclobutane-1-carboxylate hydrochloride is a cyclobutane-based small molecule featuring a methyl ester group at position 1, an amino-substituted oxoethyl moiety at position 3, and a hydrochloride counterion. This compound is structurally distinct due to its cyclobutane ring, which introduces ring strain and influences conformational flexibility compared to larger cyclic systems. The hydrochloride salt enhances solubility and crystallinity, making it suitable for pharmaceutical applications.

Properties

IUPAC Name |

methyl 3-(1-amino-2-methoxy-2-oxoethyl)cyclobutane-1-carboxylate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO4.ClH/c1-13-8(11)6-3-5(4-6)7(10)9(12)14-2;/h5-7H,3-4,10H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLDVRAUNWZURPS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CC(C1)C(C(=O)OC)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16ClNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-(1-amino-2-methoxy-2-oxoethyl)cyclobutane-1-carboxylate hydrochloride typically involves multiple steps. One common method starts with the cyclobutane ring, which is functionalized to introduce the carboxylate ester group. The amino group is then introduced through a nucleophilic substitution reaction, followed by the addition of the methoxy group via a methylation reaction. The final step involves the formation of the hydrochloride salt by reacting the compound with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving the use of catalysts and controlled reaction conditions to ensure consistency and efficiency. The final product is typically purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(1-amino-2-methoxy-2-oxoethyl)cyclobutane-1-carboxylate hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to convert the carbonyl group to an alcohol.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

Methyl 3-(1-amino-2-methoxy-2-oxoethyl)cyclobutane-1-carboxylate hydrochloride has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which methyl 3-(1-amino-2-methoxy-2-oxoethyl)cyclobutane-1-carboxylate hydrochloride exerts its effects involves interactions with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the methoxy group can participate in hydrophobic interactions. These interactions can influence the compound’s binding affinity and specificity for its targets, affecting various biochemical pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural and functional differences between methyl 3-(1-amino-2-methoxy-2-oxoethyl)cyclobutane-1-carboxylate hydrochloride and related cyclobutane/cyclopentane derivatives:

Structural and Functional Insights

The cyclobutane ring in the target compound may enhance rigidity compared to larger rings .

Substituent Effects: The amino-oxoethyl group at position 3 distinguishes the target compound from analogs with simpler methylamino or hydroxyethylamino substituents (e.g., Reference Example 85 and EN300-1696008). This moiety may increase hydrogen-bonding capacity, affecting solubility and target interaction . The hydrochloride salt improves crystallinity and stability compared to non-salt forms like CAS: 2361635-60-9, which retains a tert-butyl protecting group .

Synthetic Complexity: The target compound likely requires multi-step synthesis involving selective protection/deprotection of the amino and ester groups. For example, tert-butyl 3-(1-amino-2-methoxy-2-oxoethyl)cyclobutane-1-carboxylate (CAS: 2361635-60-9) is synthesized using trifluoroacetic acid (TFA) for deprotection, a strategy that may extend to the hydrochloride salt .

Analytical Performance :

- Cyclobutane derivatives generally exhibit shorter HPLC retention times (e.g., 1.18 minutes for Reference Example 85) than bulkier analogs due to reduced hydrophobicity . The target compound’s retention time would likely fall within this range.

Biological Activity

Methyl 3-(1-amino-2-methoxy-2-oxoethyl)cyclobutane-1-carboxylate hydrochloride, with the CAS number 2344679-58-7, is a compound that has garnered interest in various biological studies. Its unique structure, characterized by a cyclobutane ring and an amino acid derivative, suggests potential applications in medicinal chemistry and pharmaceuticals.

- IUPAC Name : this compound

- Molecular Formula : C₉H₁₅ClN₁O₄

- Molecular Weight : 237.68 g/mol

- Purity : ≥ 95%

- Physical Form : Powder

Biological Activity Overview

The biological activity of this compound has been explored in various contexts, particularly focusing on its interaction with cellular systems and potential therapeutic applications.

Research indicates that compounds similar to methyl 3-(1-amino-2-methoxy-2-oxoethyl)cyclobutane-1-carboxylate exhibit significant cellular uptake via L-type amino acid transporters. This mechanism has been observed in gliosarcoma cell lines, suggesting potential for targeted delivery in cancer therapy .

Case Studies and Research Findings

- Cellular Uptake Studies :

- Biodistribution Studies :

-

Therapeutic Potential :

- The structural features of this compound may confer properties beneficial for drug design, particularly in the development of novel anticancer agents or diagnostic tools due to its ability to cross blood-brain barriers effectively.

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.